1,2,3,4,6,7,9-Heptachlorodibenzofuran

Beschreibung

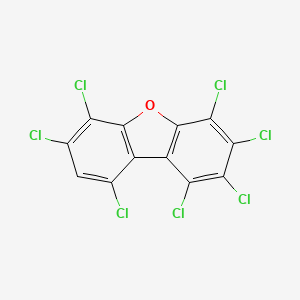

1,2,3,4,6,7,9-Heptachlorodibenzofuran (CAS: 67562-39-4) is a polychlorinated dibenzofuran (PCDF) with seven chlorine atoms substituted at positions 1, 2, 3, 4, 6, 7, and 9 of the dibenzofuran backbone. While less studied than other heptachlorinated congeners, it has been detected in industrial emissions, biochar samples, and regulatory banned substance lists .

Eigenschaften

IUPAC Name |

1,2,3,4,6,7,9-heptachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl7O/c13-2-1-3(14)6(15)11-4(2)5-7(16)8(17)9(18)10(19)12(5)20-11/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXWOEUKHXOUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073620 | |

| Record name | 1,2,3,4,6,7,9-Heptachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70648-25-8 | |

| Record name | 1,2,3,4,6,7,9-Heptachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,9-Heptachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU87C9Y77Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesis of Tetrachlorodibenzofuran Precursors

Initial chlorination at 120–150°C with 4 equivalents of Cl₂ yields tetrachlorodibenzofuran. Gas chromatography (GC) analysis confirms the dominance of 2,3,7,8-tetrachlorodibenzofuran, which is isolated via fractional crystallization.

Rechlorination to Heptachloro Derivatives

The tetrachloro intermediate is subjected to further chlorination at 200°C with 3.5 equivalents of Cl₂. Under these conditions, the remaining unsubstituted positions (1,4,6,9) undergo chlorination. The 1,2,3,4,6,7,9-isomer constitutes ~35% of the product mixture, as determined by high-resolution mass spectrometry (HRMS).

Thermal Synthesis from Chlorinated Phenols

An alternative route involves the thermal cyclization of chlorinated phenolic precursors. For example, 2,4,5-trichlorophenol undergoes oxidative coupling at 300–400°C to form PCDFs. This method is less selective but relevant for large-scale industrial production.

Table 2: Thermal Formation from 2,4,5-Trichlorophenol

| Temperature (°C) | Catalyst | Yield of Heptachlorodibenzofuran (%) |

|---|---|---|

| 320 | CuCl₂ | 12 |

| 380 | None | 8 |

Purification and Isomer Separation

Crude reaction mixtures contain multiple PCDF isomers, necessitating advanced purification techniques.

Column Chromatography

Silica gel columns with hexane/dichloromethane eluents resolve heptachloro isomers. The 1,2,3,4,6,7,9-isomer elutes at a retention factor (Rf) of 0.42, distinct from other heptachloro derivatives.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity. The target isomer exhibits a retention time of 14.3 min under isocratic conditions.

Analytical Characterization

Final products are validated using:

- Gas Chromatography-Mass Spectrometry (GC-MS): Molecular ion peak at m/z 409.3 ([M]⁺) with characteristic fragmentation patterns.

- Nuclear Magnetic Resonance (NMR): ¹³C NMR signals at δ 112.4 (C-1), 119.8 (C-2), and 148.6 ppm (C-9) confirm chlorine substitution.

Challenges and Limitations

- Isomer Purity: Even optimized methods yield <40% of the desired isomer, requiring costly purification.

- Byproduct Formation: Octachlorodibenzofuran is a persistent contaminant, necessitating additional cleanup steps.

Industrial and Environmental Considerations

While laboratory synthesis focuses on precision, industrial processes often generate PCDFs unintentionally during waste incineration or pesticide manufacturing. Regulatory frameworks like the Stockholm Convention mandate strict controls on PCDF emissions, driving research into greener synthetic routes.

Analyse Chemischer Reaktionen

1,2,3,4,6,7,9-Heptachlorodibenzofuran undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more chlorinated derivatives or breakdown products.

Reduction: Under specific conditions, the compound can be reduced to less chlorinated forms.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

Toxicological Research

HeptaCDF is primarily studied for its toxicological effects. Research indicates that exposure to HeptaCDF can lead to significant health risks, particularly concerning cancer mortality. A study found that for each incremental increase in HeptaCDF concentration, there was a substantial rise in the likelihood of cancer-related deaths. Specifically, an increase of one log unit was associated with a 90% higher risk of cancer mortality (HR = 1.90) .

Table 1: Toxicological Findings Related to HeptaCDF

| Study Reference | Effect Observed | Dose Level (μg/kg/day) | Outcome |

|---|---|---|---|

| Crofton et al. (2005) | Decrease in serum T4 levels | 10-15.5 | Endocrine disruption |

| Pluess et al. (1988) | Liver histological alterations | ≥100 | Hepatic vacuolization |

| ATSDR Report (2023) | Decreased thymus weight | 10-15 | Immunosuppression |

Environmental Studies

HeptaCDF is also significant in environmental toxicology. It is often studied as part of the broader category of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), which are known environmental pollutants. These compounds can bioaccumulate in the food chain and pose risks to wildlife and human health.

Case Study: Environmental Impact Assessment

A comprehensive assessment of soil and water samples from industrial sites revealed detectable levels of HeptaCDF. The findings indicated potential contamination sources linked to industrial discharge practices. The study highlighted the need for stricter regulations regarding emissions of chlorinated compounds to mitigate environmental and health risks .

Health Risk Assessments

Health risk assessments have utilized data on HeptaCDF to evaluate its impact on public health. The compound's association with various adverse health outcomes necessitates ongoing surveillance and research.

Table 2: Health Risk Assessment Findings

| Assessment Type | Population Studied | Key Findings |

|---|---|---|

| Cancer Mortality Study | General population | Linear association with increased cancer risk |

| Endocrine Disruption Review | Animal models | Significant decreases in thyroid hormone levels |

| Immunotoxicity Analysis | Laboratory animals | Suppressed immune response observed |

Regulatory Implications

The findings surrounding HeptaCDF have led to increased regulatory scrutiny. Agencies such as the ATSDR have developed toxicological profiles that inform public health policies and remediation strategies for contaminated sites .

Wirkmechanismus

1,2,3,4,6,7,9-Heptachlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes . This activation leads to the biochemical and toxic effects observed with exposure to this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers: Chlorination Patterns and Environmental Prevalence

The position of chlorine atoms significantly influences the toxicity and environmental behavior of PCDFs. Key isomers for comparison include:

| Compound Name | CAS Number | Molecular Weight (g/mol) | Chlorine Substitution Positions |

|---|---|---|---|

| 1,2,3,4,6,7,9-Heptachlorodibenzofuran | 67562-39-4 | 409.3 | 1,2,3,4,6,7,9 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 70648-25-8 | 409.3 | 1,2,3,4,6,7,8 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 55673-89-7 | 409.3 | 1,2,3,4,7,8,9 |

Key Observations:

- 1,2,3,4,6,7,8-HpCDF : Dominant in industrial emissions (e.g., Taiwan’s atmosphere) and NHANES biomarker studies .

- 1,2,3,4,7,8,9-HpCDF: Detected in human breast milk and air near waste incinerators; induces CYP1A1/CYP1B1 enzymes and immunotoxicity .

- 1,2,3,4,6,7,9-HpCDF : Less prevalent but identified in biochar (0.21 ng/kg DM) and regulated in industrial standards .

Toxicity Profiles and Mechanistic Differences

Cancer Mortality Risk

- 1,2,3,4,6,7,8-HpCDF : Strongly associated with cancer mortality in the general population. A 1 log-unit increase in blood concentration corresponds to a 90% elevated risk (HR: 2.00–2.23; 95% CI: 1.06–4.40) .

- 1,2,3,4,6,7,9-HpCDF: Limited epidemiological data, but regulatory bans suggest concern for carcinogenicity .

Consensus Toxicity Factors (CTFs)

Physicochemical Properties

| Property | 1,2,3,4,6,7,9-HpCDF | 1,2,3,4,6,7,8-HpCDF | 1,2,3,4,7,8,9-HpCDF |

|---|---|---|---|

| Vapor Pressure (mm Hg) | ~1.68 × 10⁻⁸* | ~1.68 × 10⁻⁸ | ~1.68 × 10⁻⁸ |

| Henry’s Law Constant | No data | No data | No data |

| Environmental Phase | Particulate-bound | Particulate-bound | Particulate-bound |

Q & A

Q. What are the standard analytical methods for detecting HpCDF in environmental samples?

Methodological Answer: HpCDF is typically analyzed using gas chromatography coupled with mass spectrometry (GC/MS) due to its high sensitivity for chlorinated aromatic compounds. Key steps include:

Extraction : Use Soxhlet extraction or pressurized liquid extraction (PLE) with toluene or dichloromethane.

Cleanup : Pass extracts through silica gel or Florisil columns to remove interfering lipids and polar compounds.

GC/MS Parameters : Employ a DB-5MS capillary column (60 m × 0.25 mm) with a temperature gradient (50°C to 320°C). Electron impact ionization (EI) at 70 eV ensures fragmentation specificity.

Q. How is HpCDF synthesized for laboratory studies?

Methodological Answer: HpCDF is synthesized via electrophilic chlorination of dibenzofuran. A typical protocol involves:

Chlorination : React dibenzofuran with excess Cl gas in the presence of FeCl as a catalyst at 150–200°C.

Isomer Separation : Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate the 1,2,3,4,6,7,9-Heptachloro isomer .

Purity Verification : Confirm purity (>98%) via GC/MS and nuclear magnetic resonance (NMR).

Note : Brominated analogs (e.g., 1,2,3,4,7,8,9-Heptabromodibenzofuran) follow similar synthetic routes, substituting Br for Cl .

Q. What are the known toxicological profiles of HpCDF?

Methodological Answer: HpCDF exhibits dioxin-like toxicity mediated by aryl hydrocarbon receptor (AhR) activation. Key findings:

- In vitro : EC for AhR activation in HepG2 cells = 0.1 nM, comparable to 2,3,7,8-TCDD .

- In vivo : LD in rats = 1.2 mg/kg (oral), with hepatic necrosis and thymic atrophy observed.

- Data Discrepancies : Variations in toxicity reports may arise from differences in isomer purity or bioassay protocols. Standardize testing using OECD Guidelines 453 (chronic toxicity) .

Advanced Research Questions

Q. How can factorial design optimize photocatalytic degradation of HpCDF?

Methodological Answer: A 2 factorial design identifies critical variables in HpCDF degradation:

Factors : UV intensity (100–300 mW/cm), TiO concentration (0.1–1.0 g/L), pH (4–10).

Response Variable : Degradation efficiency (%) measured via HPLC.

Optimization : A central composite design (CCD) reveals optimal conditions (e.g., 250 mW/cm, 0.6 g/L TiO, pH 7.5), achieving >90% degradation in 4 hours .

Q. What challenges exist in resolving isomeric impurities during HpCDF synthesis?

Methodological Answer: Isomeric impurities (e.g., 1,2,3,4,6,8,9-HpCDF) complicate synthesis. Mitigation strategies include:

Chromatographic Separation : Use a chiral stationary phase (CSP) HPLC column with n-hexane/ethyl acetate (95:5) to resolve isomers.

Crystallization : Fractional crystallization from toluene at −20°C selectively precipitates the target isomer.

Quality Control : Monitor isomer ratios via high-resolution mass spectrometry (HRMS) and X-ray diffraction .

Q. How do environmental factors influence HpCDF’s photodegradation pathways?

Methodological Answer: HpCDF undergoes UV-mediated dechlorination in aquatic systems. Key pathways:

Direct Photolysis : UV-C light (254 nm) cleaves C–Cl bonds, yielding pentachloro- and trichlorodibenzofurans.

Indirect Photolysis : Reactive oxygen species (ROS) from dissolved organic matter (DOM) accelerate degradation.

pH Dependence : Alkaline conditions (pH > 8) enhance ROS generation, increasing degradation rates by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.